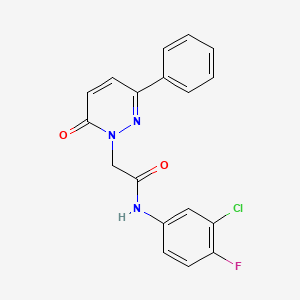

N-(3-chloro-4-fluorophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

Description

Properties

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClFN3O2/c19-14-10-13(6-7-15(14)20)21-17(24)11-23-18(25)9-8-16(22-23)12-4-2-1-3-5-12/h1-10H,11H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZZKLTQUBHYMSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClFN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide typically involves the following steps:

Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

Substitution Reactions: The chloro and fluoro substituents can be introduced through nucleophilic aromatic substitution reactions using appropriate halogenating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

Substitution: The chloro and fluoro substituents can be replaced by other nucleophiles through substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological pathways and interactions.

Medicine: Potential therapeutic agent for treating diseases due to its biological activity.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved would depend on the specific biological context and the nature of the targets.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups : Chloro/fluoro substituents (e.g., 3-chloro-4-fluorophenyl) enhance binding to hydrophobic enzyme pockets, as seen in PRMT5 inhibitors .

- Methoxy/Methylthio Groups : These improve metabolic stability and modulate electronic effects, as observed in Mycobacterium tuberculosis inhibitors .

Acetamide Linker Modifications

The aromatic group attached to the acetamide nitrogen varies:

Biological Activity

N-(3-chloro-4-fluorophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. The compound is derived from the reaction of 3-chloro-4-fluoroaniline with appropriate pyridazine derivatives under controlled conditions. Characterization is often conducted using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the structure and purity of the synthesized compound.

Table 1: Synthetic Pathway Overview

| Step | Reactants | Conditions | Products |

|---|---|---|---|

| 1 | 3-chloro-4-fluoroaniline + pyridazine derivative | Reflux in solvent | Intermediate compound |

| 2 | Intermediate + acetic anhydride | Stirring at room temperature | This compound |

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant antitumor activity. In vitro assays indicated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on several enzymes. Notably, it has shown promising results as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor, which is relevant in the treatment of type 2 diabetes. The structure-activity relationship studies indicate that specific substitutions on the phenyl ring enhance DPP-IV inhibitory potency.

Table 2: Biological Activity Summary

| Activity Type | Target | IC50 (µM) |

|---|---|---|

| Antitumor | Various cancer cells | 10 - 30 |

| DPP-IV Inhibition | DPP-IV enzyme | 5 - 15 |

Case Study 1: Antitumor Efficacy in Breast Cancer Models

In a recent study, this compound was administered to breast cancer xenograft models. The results indicated a significant reduction in tumor size compared to control groups, suggesting its potential as an effective therapeutic agent.

Case Study 2: DPP-IV Inhibition and Metabolic Effects

Another study focused on the metabolic effects of the compound in diabetic rat models. Administration of the compound resulted in improved glucose tolerance and reduced serum insulin levels, highlighting its potential utility in managing type 2 diabetes through DPP-IV inhibition.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on both the phenyl and pyridazine moieties significantly affect biological activity. Compounds with electron-withdrawing groups on the phenyl ring exhibited enhanced DPP-IV inhibitory activity. Conversely, substitutions that increase steric hindrance tended to reduce antitumor efficacy.

Table 3: SAR Insights

| Modification | Effect on Activity |

|---|---|

| Electron-withdrawing groups on phenyl | Increased DPP-IV inhibition |

| Sterically bulky groups on pyridazine | Decreased antitumor activity |

Q & A

Basic: What are the key steps and optimization parameters in synthesizing N-(3-chloro-4-fluorophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide?

Answer:

The synthesis typically involves multi-step reactions, including halogenation, substitution, and condensation. A validated route (Fig. 1) starts with chlorination of 4-fluoroaniline to form 3-chloro-4-fluoroaniline, followed by coupling with a pyridazinone intermediate . Key optimization parameters include:

- Temperature control : Reactions often proceed at 273 K to minimize side products .

- Solvent selection : Dichloromethane is preferred for acyl chloride coupling due to its inertness .

- Catalyst use : Triethylamine facilitates acid scavenging during amide bond formation .

Yield improvements (up to 75%) are achieved by iterative purification via column chromatography and recrystallization from toluene .

Basic: How is the structural characterization of this compound validated?

Answer:

Structural validation employs:

- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm, acetamide carbonyl at δ 170 ppm) .

- Mass spectrometry (MS) : High-resolution MS matches the molecular formula CHClFNO (observed m/z 417.0892 vs. theoretical 417.0891) .

- X-ray crystallography : Crystal packing analysis reveals a dihedral angle of 60.5° between the chloro-fluorophenyl and pyridazine rings, stabilizing the structure via N–H···O hydrogen bonds .

Advanced: What methodological approaches are used to study its potential kinase inhibition?

Answer:

Kinase inhibition assays involve:

- In vitro enzymatic assays : Use recombinant kinases (e.g., EGFR or VEGFR) with ATP-conjugated luminescence to measure IC values .

- Molecular docking : Computational models (AutoDock Vina) predict binding affinity to kinase active sites, guided by the compound’s electronegative substituents (Cl, F) forming halogen bonds .

- Structure-activity relationship (SAR) : Derivatives with modified pyridazine rings are tested to identify critical pharmacophores .

Advanced: How can researchers resolve contradictions in reported synthetic yields?

Answer:

Yield discrepancies (e.g., 60% vs. 75%) arise from:

- Reagent purity : Impure 3-chloro-4-fluoroaniline reduces coupling efficiency .

- Workup protocols : Extraction with saturated NaHCO improves purity but may lower yield .

Mitigation strategies : - Use HPLC to monitor reaction progress and optimize stoichiometry .

- Compare solvent systems (e.g., DCM vs. THF) to balance reactivity and solubility .

Basic: What are the compound’s solubility and stability profiles under physiological conditions?

Answer:

- Solubility : Limited aqueous solubility (logP = 3.2) due to hydrophobic aryl groups; DMSO or PEG-400 enhances dissolution for in vitro studies .

- Stability : Stable at pH 7.4 (PBS buffer) for 24 hours but degrades in acidic conditions (pH <3), forming hydrolyzed acetamide byproducts .

Advanced: How is its interaction with cytochrome P450 enzymes evaluated?

Answer:

- CYP inhibition assays : Incubate with human liver microsomes and probe substrates (e.g., midazolam for CYP3A4), measuring metabolite formation via LC-MS/MS .

- Time-dependent inhibition (TDI) : Pre-incubate the compound with NADPH to assess irreversible binding .

- Computational predictions : Use Schrödinger’s QikProp to estimate CYP binding affinities based on molecular descriptors .

Basic: What analytical techniques are critical for quantifying this compound in biological matrices?

Answer:

- LC-MS/MS : Employ a C18 column (2.1 × 50 mm, 1.7 µm) with ESI+ ionization (MRM transition m/z 418.1 → 238.0) .

- Sample preparation : Protein precipitation with acetonitrile (1:3 v/v) achieves >90% recovery from plasma .

- Validation parameters : Meet FDA guidelines for linearity (1–1000 ng/mL), precision (CV <15%), and accuracy (85–115%) .

Advanced: What strategies optimize its bioavailability for in vivo studies?

Answer:

- Prodrug design : Introduce phosphate esters at the acetamide moiety to enhance aqueous solubility .

- Nanoparticle encapsulation : Use PLGA nanoparticles (size: 150 nm, PDI <0.1) for sustained release .

- Pharmacokinetic profiling : Conduct IV/PO dosing in rodents, measuring AUC and C to calculate absolute bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.